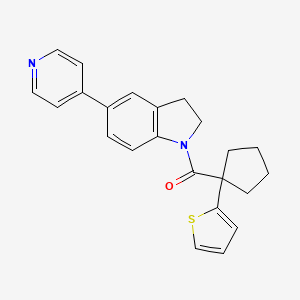

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

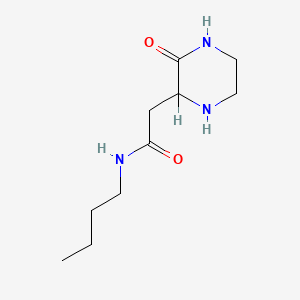

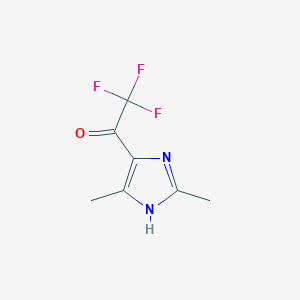

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol is a chemical compound with the CAS Number: 90850-44-5 . It has a molecular weight of 208.24 and its IUPAC name is 4-(2-amino-1,3-thiazol-4-yl)-1,3-benzenediol . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13/h1-4,12-13H, (H2,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 208.24 and its IUPAC name is 4-(2-amino-1,3-thiazol-4-yl)-1,3-benzenediol . The compound’s InChI code is 1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13/h1-4,12-13H, (H2,10,11) .Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that derivatives of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol exhibit promising antibacterial and antifungal properties. This has been demonstrated through the synthesis and testing of various compounds, showing effectiveness against a range of microorganisms (Narayana, Ashalatha, Raj, & Kumari, 2006).

Molecular Aggregation and Spectroscopic Studies

These compounds are also studied for their molecular aggregation behavior, evident in their fluorescence emission spectra in different solvents. The structural variations, like different alkyl substituent groups, significantly affect their molecular interactions and aggregation processes (Matwijczuk et al., 2016). Another study investigates the fluorescence effects in aqueous solutions at various pH levels, indicating the impact of aggregation factors and charge transfer effects (Matwijczuk et al., 2018).

Synthesis Methods

The one-pot synthesis of 4-substituted 2-amino- or 2-(arylamino) thiazoles highlights the chemical pathways and methods to create these compounds, providing a foundation for further study and application in various fields (Moriarty et al., 1992).

Impact on Lipid Bilayers and Membranes

A study on the molecular organization of lipid bilayers containing these compounds showed how they interact with and influence the structural organization of lipid membranes, which is crucial for understanding their biological activity (Kluczyk et al., 2016).

Keto/Enol Equilibrium in Biological Molecules

Investigations into the keto/enol equilibrium of these compounds in different solvents provide insights into their chemical behavior and potential biological applications. This study revealed that the equilibrium is influenced by the solvent's electric polarizability and the molecular substituent present (Matwijczuk et al., 2017).

Anticancer and Antiviral Properties

Some derivatives of this compound have been evaluated for their potential antitumor activity, interactions with DNA, and activity against various viruses, including HIV-1 and HIV-2 (Lagoja et al., 2004).

properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13/h1-4,12-13H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBRZKPADMMQTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2785791.png)

![6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine](/img/structure/B2785794.png)

![5-[(2,4-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2785798.png)

![(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B2785799.png)

![2-(8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2785802.png)

![1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2785808.png)